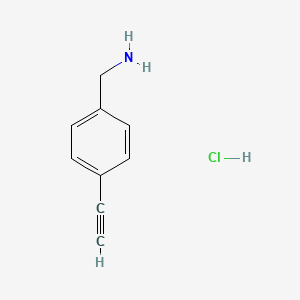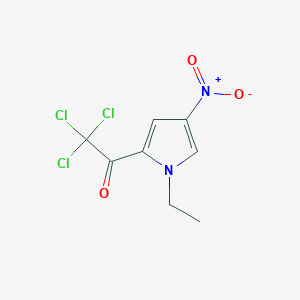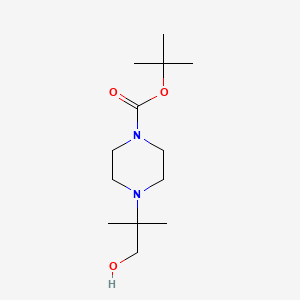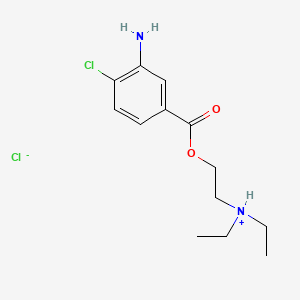
Dhapr
Vue d'ensemble
Description
. This compound is particularly interesting because of its structural modifications, which make it a valuable tool in biochemical and molecular biology studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-7,8-dihydro-8-oxoadenosine-5’-triphosphate typically involves multi-step chemical reactions starting from adenosine. The key steps include the selective deoxygenation of the ribose moiety and the introduction of the 7,8-dihydro-8-oxo modification. These reactions often require specific catalysts and controlled conditions to ensure the desired modifications are achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes purification steps such as chromatography to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3’-Dideoxy-7,8-dihydro-8-oxoadenosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the nucleotide, potentially altering its biological activity.
Reduction: Reduction reactions can reverse some of the oxidative modifications, restoring the original structure.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized nucleotides, while reduction can restore the original nucleotide structure.
Applications De Recherche Scientifique
2’,3’-Dideoxy-7,8-dihydro-8-oxoadenosine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study nucleotide interactions and enzyme mechanisms.
Biology: This compound is valuable in studying DNA and RNA synthesis and repair mechanisms.
Industry: It can be used in the development of diagnostic tools and biochemical assays.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-7,8-dihydro-8-oxoadenosine-5’-triphosphate involves its incorporation into nucleic acids, where it can interfere with normal nucleotide metabolism. This interference can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to potential antiviral and anticancer effects. The molecular targets include polymerases and other enzymes involved in nucleotide metabolism .
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxyadenosine: Similar in structure but lacks the 7,8-dihydro-8-oxo modification.
8-Oxo-2’-deoxyadenosine: Contains the 8-oxo modification but retains the 2’-deoxy structure.
7,8-Dihydro-8-oxoguanosine: Another modified nucleotide with similar oxidative modifications.
Propriétés
IUPAC Name |
2-[2,6-bis(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O6/c17-1-3-5(18)6(19)9(22-3)16-2-11-4-7(14-20)12-10(15-21)13-8(4)16/h2-3,5-6,9,17-21H,1H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMRWYRHOVJFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NO)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936278 | |
| Record name | N~2~,N~6~-Dihydroxy-9-pentofuranosyl-9H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16033-28-6 | |
| Record name | DHAPR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~2~,N~6~-Dihydroxy-9-pentofuranosyl-9H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3060868.png)






![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)

![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile](/img/structure/B3060883.png)
![{[(2E)-piperidin-2-ylidene]amino}formonitrile](/img/structure/B3060884.png)


